molecular formula C11H12BrNO B151684 (4-Bromophenyl)(pyrrolidin-1-yl)methanone CAS No. 5543-27-1

(4-Bromophenyl)(pyrrolidin-1-yl)methanone

Cat. No. B151684
CAS RN: 5543-27-1
M. Wt: 254.12 g/mol
InChI Key: HVTDUODOHGNXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Bromophenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H12BrNO. It has a molecular weight of 254.12 g/mol1. The IUPAC name for this compound is (4-bromophenyl)-pyrrolidin-1-ylmethanone1.



Synthesis Analysis

Unfortunately, specific synthesis methods for “(4-Bromophenyl)(pyrrolidin-1-yl)methanone” were not found in the search results. However, similar compounds have been synthesized using palladium-catalyzed coupling2.



Molecular Structure Analysis

The molecular structure of “(4-Bromophenyl)(pyrrolidin-1-yl)methanone” is characterized by weak interactions, where only C-H…π connections contribute to the hydrogen-bond contacts3.



Chemical Reactions Analysis

Specific chemical reactions involving “(4-Bromophenyl)(pyrrolidin-1-yl)methanone” were not found in the search results. However, it’s important to note that the compound’s reactivity may be influenced by its molecular structure and the presence of the bromophenyl and pyrrolidin-1-ylmethanone groups.



Physical And Chemical Properties Analysis

“(4-Bromophenyl)(pyrrolidin-1-yl)methanone” is a white to off-white solid4. It has a melting point of 77-79 °C and a predicted boiling point of 364.7±25.0 °C5. The compound has a predicted density of 1.469±0.06 g/cm35.


Scientific Research Applications

Synthesis and Characterization in Organotin(IV) Complexes

(4-Bromophenyl)(pyrrolidin-1-yl)methanone has been utilized in the synthesis of new organotin(IV) complexes, which are characterized by various spectroscopic techniques and evaluated for antimicrobial activities. These complexes show potential as drugs due to their better antibacterial activities compared to other derivatives (Singh, Singh, & Bhanuka, 2016).

Structural and Molecular Docking Studies

The compound has been used in the synthesis and characterization of molecular structures, such as certain methanone derivatives. These structures are analyzed through X-ray diffraction, molecular docking, and Hirshfeld surface analysis, offering insights into their potential as anticancer agents (Lakshminarayana et al., 2018).

Crystal Structure and DFT Study

Studies on compounds related to (4-Bromophenyl)(pyrrolidin-1-yl)methanone involve analyzing their crystal structure and performing density functional theory (DFT) calculations. These studies reveal the physicochemical properties of the compounds, which are essential for understanding their potential applications (Huang et al., 2021).

Discovery of Selective Inhibitors with Biological Activity

Research has led to the design and synthesis of selective butyrylcholinesterase inhibitors derived from the structure of (4-Bromophenyl)(pyrrolidin-1-yl)methanone. These compounds exhibit anti-Aβ aggregation activity and potential protective activity against neurotoxicity, suggesting their applicability in treating neurological disorders (Jiang et al., 2019).

Synthesis and Antimicrobial Evaluation

In the realm of antimicrobial research, derivatives of (4-Bromophenyl)(pyrrolidin-1-yl)methanone have been synthesized and evaluated for their antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Reddy & Reddy, 2016).

Safety And Hazards

“(4-Bromophenyl)(pyrrolidin-1-yl)methanone” may cause skin irritation, serious eye irritation, and respiratory irritation6. It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided6.


Future Directions

The future directions for “(4-Bromophenyl)(pyrrolidin-1-yl)methanone” are not specified in the search results. However, given its chemical structure, it could potentially be explored for various applications in chemical research.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

(4-bromophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTDUODOHGNXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356111
Record name (4-Bromophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(pyrrolidin-1-yl)methanone

CAS RN

5543-27-1
Record name (4-Bromophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromobenzoyl chloride (3 g, 13.7 mmol)) in dichloromethane (25 mL) was cooled to 0° C. and treated with pyrrolidine (2.5 mL, 30.3 mmol) and triethylamine (2 mL, 14.4 mmol). The mixture was warmed to ambient temperature over 3 hours and concentrated. The residue was purified by flash chromatography on silica gel using 10-60% hexane/ethyl acetate to provide the title compound (3.1 g, 89%). MS (ESI) m/e 256 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Bromophenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4-Bromophenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Bromophenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Bromophenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Bromophenyl)(pyrrolidin-1-yl)methanone

Citations

For This Compound
11
Citations
XF Wang, SS Yu, C Wang, D Xue, J Xiao - Organic & Biomolecular …, 2016 - pubs.rsc.org
A novel and efficient protocol for the synthesis of amides is reported which employs a BODIPY catalyzed oxidative amidation reaction between aromatic aldehydes and amines under …
Number of citations: 69 pubs.rsc.org
K Hasan, RG Joseph, SP Patole - ChemistrySelect, 2022 - Wiley Online Library
The present work represents the fabrication of a Fe 3 O 4 ‐based nanocomposite Fe 3 O 4 @CS@PyL‐imin@Cu and its application towards oxidative amination of aryl aldehydes to …
AG Al-Sehemi, RS Abdul-Aziz Al-Amri, A Irfan - 2014 - nopr.niscpr.res.in
The diacylaminoquinazolinones are highly selective acylating agents for primary amines in the presence of secondary amines. The chemoselective N-acetylation reagents have been …
Number of citations: 4 nopr.niscpr.res.in
D Sirbu, OJ Woodford, AC Benniston… - Photochemical & …, 2018 - Springer
Two Chromophore-Quencher Conjugates (CQCs) have been synthesized by covalent attachment of the anti-oxidant dibutylated-hydroxytoluene (BHT) to a pyrrole-BF 2 chromophore (…
Number of citations: 11 link.springer.com
R Manikandan, M Jeganmohan - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
Substituted aromatic amides reacted efficiently with allylic acetates in the presence of a cationic ruthenium complex in ClCH2CH2Cl at room temperature providing ortho allylated …
Number of citations: 32 pubs.rsc.org
T Rerkrachaneekorn - 2020 - digital.car.chula.ac.th
Conventional synthesis of amide involves the use of harsh condition, strong oxidizing agents, high value metal catalysts or multiple step synthesis of starting materials. To overcome …
Number of citations: 0 digital.car.chula.ac.th
Y Fu - 2023 - research.rug.nl
Photoclick reactions, as a novel and distinctive type of click reaction that combines the principle of photochemistry and click chemistry, offer an optimal platform for achieving selective …
Number of citations: 0 research.rug.nl
T Yang, Y Wei, MJ Koh - 2021 - chemrxiv.org
The construction of carbon-carbon bonds through cross-coupling between two electrophiles in the absence of excess metallic reducing agents is a desirable objective in chemistry. Here…
Number of citations: 2 chemrxiv.org
I Abdullah - 2015 - search.proquest.com
Poly (ADP-ribose) polymerases (PARPs) play diverse roles in various cellular processes that involve DNA repair and programmed cell death. Amongst these polymerases is PARP-1, …
Number of citations: 0 search.proquest.com
L Liu, Y Liu, X Shen, X Zhang, S Deng… - The Journal of Organic …, 2022 - ACS Publications
A simple, mild, catalyst-free, and efficacious KO t Bu-mediated reductive cyanation reaction of tertiary amides under hydrosilylation conditions has been described. A series of α-…
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.